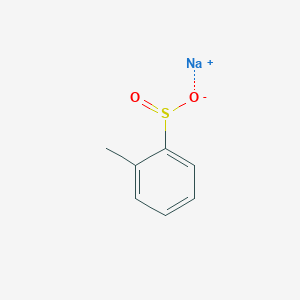
3-Hydroxy Guanfacine O-β-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Guanfacine O-β-D-Glucuronide is a metabolite of guanfacine, a selective alpha-2A adrenergic receptor agonist. Guanfacine is primarily used in the treatment of hypertension and attention deficit hyperactivity disorder (ADHD). The glucuronidation of guanfacine results in the formation of this compound, which is an important step in the drug’s metabolism and excretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Guanfacine O-β-D-Glucuronide involves the glucuronidation of 3-hydroxy guanfacine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under physiological conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of 3-hydroxy guanfacine .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The substrate, 3-hydroxy guanfacine, is continuously fed into the reactor along with UDPGA and UGT. The product is then purified using chromatographic techniques to obtain high purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy Guanfacine O-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of 3-hydroxy guanfacine .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT for glucuronidation reactions.
Major Products Formed
Hydrolysis: 3-Hydroxy Guanfacine.
Conjugation: This compound.
Aplicaciones Científicas De Investigación
3-Hydroxy Guanfacine O-β-D-Glucuronide is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy Guanfacine O-β-D-Glucuronide is primarily related to its role as a metabolite of guanfacine. Guanfacine exerts its effects by stimulating alpha-2A adrenergic receptors, which inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This enhances the effectiveness of the signal of the pyramidal neurons of the prefrontal cortex, improving working memory and attention .
Comparación Con Compuestos Similares
Similar Compounds
Guanfacine: The parent compound, used in the treatment of hypertension and ADHD.
3-Hydroxy Guanfacine: The immediate precursor to 3-Hydroxy Guanfacine O-β-D-Glucuronide.
Uniqueness
This compound is unique due to its role in the metabolism and excretion of guanfacine. Its formation through glucuronidation is a key step in the detoxification and elimination of guanfacine from the body .
Propiedades
Número CAS |
78433-83-7 |
|---|---|
Fórmula molecular |
C₁₅H₁₇Cl₂N₃O₈ |
Peso molecular |
438.22 |
Sinónimos |
3-[2-[(Aminoiminomethyl)amino]-2-oxoethyl]-2,4-dichlorophenyl β-D-Glucopyranosiduronic Acid_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)








